molecular formula C17H20F5N3O B12266109 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine

Cat. No.: B12266109
M. Wt: 377.35 g/mol
InChI Key: ICXGIQUYJSWNBA-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine moiety, which is a six-membered heterocyclic ring containing nitrogen. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivatives. One common method involves the reaction of 4,4-difluoropiperidine with various reagents under controlled conditions. For instance, trifluoroacetic acid in dichloromethane can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and functional group modifications to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-6-(trifluoromethyl)pyridine is unique due to its combination of difluoropiperidine and trifluoromethylpyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H20F5N3O

Molecular Weight

377.35 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methanone

InChI

InChI=1S/C17H20F5N3O/c18-16(19)6-10-25(11-7-16)15(26)12-4-8-24(9-5-12)14-3-1-2-13(23-14)17(20,21)22/h1-3,12H,4-11H2

InChI Key

ICXGIQUYJSWNBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCC(CC2)(F)F)C3=CC=CC(=N3)C(F)(F)F

Origin of Product

United States

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